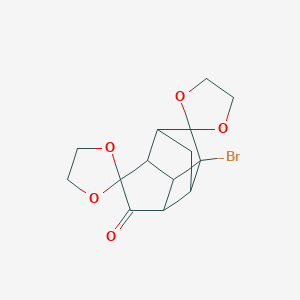

CID 11834582

Description

CID 11834582 is a chemical compound referenced in analytical studies involving gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation of essential oils (CIEO) . While its exact biological role remains unspecified in the provided evidence, its structural characteristics and chromatographic behavior suggest it is a volatile or semi-volatile organic compound. The GC-MS total ion chromatogram (Figure 1C in ) highlights its presence in CIEO fractions, with a distinct mass spectrum (Figure 1D) that aids in identification .

Properties

Molecular Formula |

C14H15BrO5 |

|---|---|

Molecular Weight |

343.17g/mol |

InChI |

InChI=1S/C14H15BrO5/c15-12-6-5-7(14(12)19-3-4-20-14)9-10(12)8(6)11(16)13(9)17-1-2-18-13/h6-10H,1-5H2 |

InChI Key |

GZKDZQTYUGZBIZ-UHFFFAOYSA-N |

SMILES |

C1COC2(O1)C3CC4C2(C5C4C(=O)C6(C35)OCCO6)Br |

Canonical SMILES |

C1COC2(O1)C3CC4C2(C5C4C(=O)C6(C35)OCCO6)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Functional Group Reactivity

Mechanistic Insights

-

Amide Bond Stability : The carboxamide group resists hydrolysis under physiological pH but undergoes cleavage in strongly acidic/basic conditions.

-

Electron Transfer : The thiophene ring participates in redox reactions, acting as an electron donor in catalytic cycles .

-

Steric Effects : The 2,6-dimethylmorpholino group imposes steric hindrance, slowing reactions at the acetamido nitrogen.

Reaction Optimization

-

Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation efficiency for unsaturated intermediates .

-

Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve reaction yields for amide couplings.

-

Temperature Control : Reactions involving thermally labile intermediates require low temperatures (−78°C to 0°C).

Analytical Validation

Biological Relevance

While not directly studied for CID 11834582, analogs with similar scaffolds exhibit:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional comparison of CID 11834582 is contextualized using related compounds from the evidence, focusing on inhibitors, substrates, and natural derivatives.

Structural Comparison

Table 1: Key Structural and Functional Attributes

Key Observations :

- CID 11834582 shares chromatographic detection methods (GC-MS) with oscillatoxin derivatives and betulin, which are also analyzed via mass spectrometry .

- Unlike taurocholic acid (a sulfated steroid) or ginkgolic acid (alkylphenol), CID 11834582 lacks defined structural motifs in the evidence but may belong to terpenoid or fatty acid families based on its essential oil association .

Functional and Mechanistic Comparison

Inhibitory Activity

- Betulin-derived inhibitors (e.g., CID 72326, 64971) exhibit competitive inhibition of steroid transporters via 3D structural overlap with substrates like DHEAS (CID 12594) . CID 11834582’s role in essential oils may involve analogous interactions with biological targets, though direct evidence is absent.

Analytical Profiles

- Chromatographic Behavior : CID 11834582 elutes in specific vacuum distillation fractions (Figure 1C), similar to oscillatoxin derivatives (e.g., CID 185389), which are fractionated based on polarity and volatility .

- Mass Spectral Data : The compound’s fragmentation pattern (Figure 1D) could be compared to betulin (CID 72326), which shows characteristic ions at m/z 207 and 189 in GC-MS .

Q & A

Q. How to address gaps in structure-activity relationship (SAR) studies for CID 11834582?

- Methodological Answer :

- Perform systematic SAR by iteratively modifying functional groups and testing activity.

- Use cheminformatics tools (e.g., QSAR models) to prioritize synthetic targets .

Key Methodological Frameworks

- Data Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting results and identify root causes .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and include risk mitigation plans (e.g., pilot studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.